(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine
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Overview
Description
(R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate compd. with (S)-1-phenylethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₂N₂O₄ and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
Research in organic chemistry has explored the synthesis and characterization of compounds related to (R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoate with (S)-1-phenylethan-1-amine. For example, studies have focused on synthesizing and characterizing ether-derivatized aminophosphines and their application in C-C coupling reactions, which are crucial for the creation of complex organic molecules (Bırıcık et al., 2010).
Catalysis and Organic Reactions
The compound's utility in catalysis and various organic reactions has been investigated. Research has shown its relevance in studying transformations of 1-phenylethanol and other compounds over oxide catalysts, providing insights into acid-base properties critical in catalysis (Aramendía et al., 1999).
Photophysical Studies
Photophysical properties of related compounds have been examined, highlighting their potential in understanding charge transfer and fluorescence. Such studies are significant in the development of materials for electronic and photonic applications (Singh & Kanvah, 2001).
Crystallography and Molecular Structure
Crystallographic studies have been conducted to understand the molecular structure of similar compounds. This research provides essential data for the design and synthesis of new materials with specific physical and chemical properties (Asiri et al., 2011).
Enzymatic Resolution in Stereochemistry
The compound's relevance in stereochemistry, particularly in enzymatic resolution processes, has been explored. This research is crucial for producing enantiomerically pure compounds, important in pharmaceuticals and other applications (Im et al., 1999).
Mechanism of Action
Target of Action
It’s worth noting that the 3,4-dimethoxyphenyl group is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that the compound may interact with dopamine receptors or other related targets in the nervous system.
Mode of Action
It’s known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in presence of protons (trifluoroacetic acid) . This could suggest that the compound undergoes a transformation in the body, potentially interacting with its targets in its transformed state.
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group, which increases the solubility and stability of the precursor , could potentially enhance the compound’s bioavailability.
Result of Action
Given its structural similarity to dopamine, it’s possible that the compound may have effects on neurotransmission, potentially influencing mood, cognition, or other neurological functions .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;1-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDXBXOHWCAIP-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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